(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-4-6-5-11-8-7(6)2-1-3-10-8/h1-3,5H,4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAMGZYCCCUIEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CN)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591755 | |
| Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933691-80-6 | |
| Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Diversification of 1h Pyrrolo 2,3 B Pyridin 3 Yl Methanamine
Established Synthetic Routes for (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine and Related Scaffolds
The synthesis of the 7-azaindole (B17877) core is a primary challenge, with subsequent modifications leading to the desired methanamine derivative. nih.gov Methodologies typically involve constructing the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) scaffold. researchgate.netrsc.org
Traditional indole (B1671886) syntheses, such as the Fischer and Madelung methods, are often less efficient for the electron-deficient 7-azaindole system. researchgate.netuni-rostock.de Consequently, modern organometallic and transition-metal-catalyzed reactions have become prominent. A common strategy involves the Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the 7-azaindole ring. organic-chemistry.orgorganic-chemistry.org This two-step process is efficient for producing various 2-substituted 7-azaindoles. organic-chemistry.org
Other notable methods include the Chichibabin cyclization, which involves the condensation of a 3-picoline derivative with a nitrile like benzonitrile, mediated by a strong base such as lithium diisopropylamide (LDA). nih.gov Additionally, multicomponent reactions (MCRs) have been developed to construct the 7-azaindole skeleton in a single, step-economical operation from simple starting materials. researchgate.net
Table 1: Conventional Synthetic Routes for the 7-Azaindole Scaffold
| Method | Starting Materials | Key Reagents/Conditions | Description |
| Sonogashira Coupling & Cyclization | 2-Amino-3-iodopyridine, Terminal alkynes | Pd catalyst, CuI, Base (e.g., Et3N); then KOtBu, 18-crown-6 | A two-step process involving palladium-catalyzed cross-coupling followed by a base-mediated C-N cyclization. organic-chemistry.org |
| Chichibabin Cyclization | 2-Fluoro-3-picoline, Benzonitrile | Lithium diisopropylamide (LDA) | Base-mediated condensation and cyclization to form the pyrrole ring. nih.gov |
| Bartoli Indole Synthesis | Substituted nitropyridines | Vinyl Grignard reagents | Generally provides low yields and requires a large excess of the Grignard reagent for azaindoles. uni-rostock.deuni-rostock.de |
| Iron-Catalyzed Cyclization | 3-Iodo-pyridin-2-ylamine, Terminal alkynes | Fe(acac)3, Microwave irradiation | An efficient iron-catalyzed approach for the synthesis of the 7-azaindole core under microwave conditions. researchgate.net |
| Suzuki-Miyaura Coupling & Cyclization | Chloroamino-N-heterocycles, (2-Ethoxyvinyl)borolane | Pd catalyst, Base; then Acetic acid | A protecting-group-free route involving Suzuki coupling followed by acid-catalyzed cyclization. organic-chemistry.org |
The direct synthesis of this compound typically proceeds through a key intermediate, 7-azaindole-3-carboxaldehyde . This aldehyde is readily prepared from the parent 7-azaindole (1H-pyrrolo[2,3-b]pyridine) via electrophilic formylation reactions such as the Vilsmeier-Haack or Duff reaction. dtic.mil
Once the 7-azaindole-3-carboxaldehyde is obtained, it can be converted to the target methanamine derivative through reductive amination. This involves reacting the aldehyde with an ammonia (B1221849) source, followed by reduction of the resulting imine.
Table 2: Key Precursors and Intermediates
| Compound | Structure | Role in Synthesis |
| 2-Amino-3-iodopyridine | ![]() | A common starting material for building the 7-azaindole core via Sonogashira coupling. organic-chemistry.org |
| 7-Azaindole | ![]() | The parent scaffold, which is functionalized at the C-3 position. chemsrc.com |
| 7-Azaindole-3-carboxaldehyde | ![]() | The key intermediate formed by formylation of 7-azaindole; it is the direct precursor to the target amine. dtic.mil |
Functionalization Strategies for the this compound Core
Chemical diversification of the 7-azaindole scaffold is crucial for developing new therapeutic agents. researchgate.netrsc.org A variety of strategies have been developed to functionalize both the pyrrole and pyridine rings of the core structure. rsc.orgresearchgate.net
The 7-azaindole ring system exhibits distinct reactivity at different positions. The pyrrole ring is electron-rich, making it susceptible to electrophilic substitution, which occurs predominantly at the C-3 position. rsc.org This inherent reactivity is exploited for reactions like halogenation, nitration, and formylation. rsc.org
For functionalization at other positions, more advanced and regioselective methods are required. Metal-catalyzed C-H bond activation and cross-coupling reactions have emerged as powerful tools for this purpose. rsc.orgresearchgate.netnih.gov For instance, palladium-catalyzed reactions can achieve regioselective C-2 arylation of the 7-azaindole core. researchgate.net Functionalization of the pyridine ring is more challenging but can be achieved through strategies such as forming the 7-azaindole N-oxide, which activates the pyridine ring for subsequent reactions, allowing for the introduction of various groups at the C-6 position. researchgate.net
Table 3: Regioselective Functionalization of the 7-Azaindole Core
| Position | Reaction Type | Description |
| C-3 | Electrophilic Substitution | The most reactive position for electrophiles (e.g., Vilsmeier-Haack formylation, bromination). rsc.org |
| C-2 | C-H Activation/Arylation | Palladium-catalyzed reactions can selectively introduce aryl groups at the C-2 position. researchgate.net |
| N-1 | Alkylation/Arylation | The pyrrole nitrogen can be functionalized using various alkylating or arylating agents. nih.gov |
| C-6 | Functionalization via N-oxide | Formation of the N-oxide at the pyridine nitrogen activates the C-6 position for Reissert-Henze type reactions. researchgate.net |
Chemoenzymatic synthesis offers a powerful alternative to traditional chemical methods, providing high selectivity under mild conditions. researchgate.net For azaindole scaffolds, enzymatic transformations are being explored to generate novel analogs that are difficult to access through conventional synthesis. nih.govshareok.org This approach leverages the substrate promiscuity of certain enzymes to accept and modify non-natural substrates like azaindoles. shareok.orgresearchgate.net
Aromatic prenyltransferases (PTs), particularly indole PTs, are a class of enzymes that catalyze the transfer of a prenyl group from a donor molecule (like dimethylallyl diphosphate, DMAPP) to an aromatic acceptor. nih.govshareok.org Recent studies have shown that several indole PTs can accept azaindole-containing substrates, providing a biocatalytic route to prenylated azaindole analogs. nih.govnih.gov
The indole PTs FgaPT2, CdpNPT, and FtmPT1 have been shown to be compatible with azaindole-containing tryptophan analogs. nih.gov The regioselectivity of the prenylation is heavily influenced by the position of the nitrogen atom within the azaindole ring. nih.govnih.gov For instance, the highly promiscuous enzyme CdpNPT was found to accept a 7-azaindole containing cyclic dipeptide, producing both C3-reverse prenylated and N1-prenylated products. shareok.org Similarly, FtmPT1 was capable of prenylating all five isomers of azaindole-containing substrates, yielding a variety of N1, C2, and C3 prenylated products. shareok.org This enzymatic approach provides access to a previously unavailable chemical space for the development of new bioactive compounds based on the 7-azaindole scaffold. nih.govnih.gov
Table 4: Enzymatic Prenylation of Azaindole Substrates by Indole Prenyltransferases
| Enzyme | Substrate Analog | Prenylation Position(s) | Key Finding |
| CdpNPT | 7-Aza-tryptophan-proline cyclic dipeptide | C3 (reverse), N1 | Demonstrates promiscuity by accepting the 7-azaindole scaffold and producing multiple prenylated products. shareok.org |
| FtmPT1 | Azaindole-substituted tryptophan-proline cyclic dipeptides | N1, C2, C3 | Capable of prenylating all five azaindole isomers, with regioselectivity dependent on the specific isomer. shareok.org |
| FgaPT2 | 4-Aza- and 5-Aza-tryptophan analogs | N-prenylation of pyridine ring | Uncovered a previously unobserved reaction mode for PTs, forming cationic N-prenylpyridinium products. nih.govshareok.org |
Chemoenzymatic Approaches for Diversification of Azaindole Scaffolds
Novel Prenylation Modes and Azaindole Substrate Classes for Indole Prenyltransferases
Recent advancements in biocatalysis have established azaindoles, including derivatives of this compound (7-azatryptamine), as a novel and versatile substrate class for indole prenyltransferases (PTs). nih.govnih.gov The substitution of a carbon atom with nitrogen in the indole ring, a common strategy in medicinal chemistry to improve properties like aqueous solubility, significantly influences the outcome of enzymatic prenylation. nih.govresearchgate.net This exploration has not only expanded the synthetic utility of PTs but has also unveiled previously unobserved modes of enzymatic activity. nih.govnih.gov
Research has focused on the reactivity of various aza-L-tryptophan (Aza-Trp) isomers and their corresponding cyclic dipeptides with L-proline (Aza-CyWP) when subjected to well-characterized indole PTs. nih.gov Studies utilizing enzymes such as FgaPT2, CdpNPT, and FtmPT1 have demonstrated that these biocatalysts can accept azaindole scaffolds, but the regioselectivity of the prenyl group transfer is heavily dependent on the position of the nitrogen atom within the ring system. nih.govnih.gov
The introduction of the electronegative nitrogen atom deactivates the fused pyridine ring towards the conventional electrophilic aromatic substitution mechanism typical of PT-catalyzed reactions. nih.gov Consequently, the successful alkylation of these substrates is likely a result of the specific enzyme's native regioselectivity and its steric control over the substrate within the active site. nih.gov
A significant breakthrough in this area was the discovery of a novel N-prenylation reaction catalyzed by FgaPT2. nih.govshareok.org When presented with 4-azatryptophan (B2611089) and 5-azatryptophan analogs, FgaPT2, typically a C4-prenyltransferase, catalyzed the alkylation of the pyridine nitrogen. shareok.orgshareok.org This reaction resulted in the formation of unique cationic N-prenylpyridinium products, a mode of action previously undocumented for any prenyltransferase. nih.govnih.govshareok.org
The enzymes CdpNPT and FtmPT1 also demonstrated activity on azaindole substrates, yielding a variety of products prenylated at the N1, C2, or C3 positions. nih.gov For instance, the highly promiscuous CdpNPT was found to accept a 7-azaindole containing cyclic dipeptide (7-Aza-CyWP), producing both C3-reverse prenylated and N1-prenylated products. shareok.org FtmPT1, a C2-prenyltransferase, showed remarkable versatility by successfully prenylating all five tested Aza-CyWP isomers. shareok.org These findings establish that azaindole-containing compounds are viable substrates for several indole PTs, opening new pathways for the late-stage, biocatalytic modification of these pharmaceutically important scaffolds. nih.gov
Research Findings on Azaindole Prenylation
The following table summarizes the observed outcomes when different azaindole-containing substrates were reacted with specific indole prenyltransferases, highlighting the enzyme's versatility and the influence of the substrate's nitrogen position on the site of prenylation.
| Enzyme | Substrate Class (Analog) | Observed Prenylation Site(s) | Product Type |
|---|---|---|---|
| FgaPT2 | 4-Aza-Trp / 5-Aza-Trp | Pyridine Nitrogen | Cationic N-prenylpyridinium |
| CdpNPT | 7-Aza-CyWP | N1, C3 (reverse) | N1-prenylated and C3-reverse prenylated products |
| FtmPT1 | Aza-CyWP (various isomers) | N1, C2, C3 | Varied prenylated products |
Medicinal Chemistry Applications of 1h Pyrrolo 2,3 B Pyridin 3 Yl Methanamine and Its Derivatives
Role as Chemical Building Blocks in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework is a cornerstone in modern drug discovery, primarily due to its ability to act as an excellent scaffold. researchgate.net Its utility is particularly pronounced in the development of ATP-competitive kinase inhibitors, where the nitrogen atom in the pyridine (B92270) ring and the pyrrole (B145914) NH group can form two crucial hydrogen bonds with the hinge region of the kinase active site. pharmablock.comresearchgate.net The (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine derivative leverages this core scaffold, offering a reactive primary amine at the 3-position that serves as a key attachment point for various side chains and pharmacophoric groups. researchgate.net
This building block has been instrumental in the synthesis of inhibitors targeting a wide range of protein kinases implicated in diseases such as cancer. researchgate.net The indole (B1671886)/azaindole moiety is a key pharmacophore in numerous bioactive compounds, and to date, 30 ATP-competitive kinase inhibitors approved for therapeutic use bear this type of scaffold. researchgate.net By modifying the amine group, medicinal chemists can systematically alter the compound's properties to optimize potency, selectivity, and pharmacokinetic profiles. Research programs have successfully utilized this building block to generate libraries of compounds for screening against critical oncological targets. nih.govnih.gov
| Target Class | Specific Target | Resulting Inhibitor Series/Compound |
|---|---|---|
| Receptor Tyrosine Kinase | c-Met | Novel 1H-pyrrolo[2,3-b]pyridine derivatives with single-atom linkers. nih.gov |
| Receptor Tyrosine Kinase | FLT3 / FLT3-ITD | 1H-pyrrolo[2,3-b]pyridine derivatives (CM1-CM24), including the potent compound CM5. nih.gov |
| Receptor Tyrosine Kinase | FGFR | A series of 1H-pyrrolo[2,3-b]pyridine derivatives designed to interact with the hydrophobic pocket. nih.gov |
| Lipid Kinase | PI3K | 7-azaindole (B17877) derivatives such as FD2054 and FD2078. researchgate.net |
| Serine/Threonine Kinase | BRAFV600E | Vemurafenib (PLX4720), discovered using a fragment-based approach. pharmablock.com |
| Serine/Threonine Kinase | CDK9/CyclinT and Haspin | Dual inhibitors developed from 7-azaindole derivatives bearing benzocycloalkanone motifs. nih.gov |
Design and Development of this compound Analogs
The design of analogs based on the this compound scaffold is often guided by strategies such as fragment-based drug discovery (FBDD) and structure-based design. pharmablock.com In FBDD, the 7-azaindole core serves as a high-efficiency fragment that binds to the target, which is then elaborated upon to enhance potency and selectivity. pharmablock.com This was the strategy that led to the discovery of the BRAF inhibitor Vemurafenib. pharmablock.com
Structure-activity relationship (SAR) studies are central to the development process. pharmablock.com Molecular docking and X-ray crystallography provide insights into the binding mode of these analogs, allowing for rational design of subsequent generations of compounds. nih.govnih.gov For example, in the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors, derivatives were specifically designed to target the hydrophobic back pocket of the kinase. nih.gov Similarly, the development of fibroblast growth factor receptor (FGFR) inhibitors involved modifying substituents to explore interactions within a hydrophobic pocket of the receptor. nih.gov The synthesis of these analogs frequently involves coupling various moieties to the methanamine group to explore different chemical spaces and optimize interactions with the target protein. nih.govmdpi.com
Isosteric Substitution Strategies in this compound Derivatives
Isosterism is a fundamental strategy in medicinal chemistry used to modulate a molecule's properties while retaining its desired biological activity. nih.gov The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is itself a bioisostere of the naturally occurring indole ring. pharmablock.comnih.gov The strategic substitution of a carbon atom with a nitrogen atom in the six-membered ring can significantly alter physicochemical properties such as solubility, pKa, and lipophilicity. nih.gov This modification can also introduce an additional hydrogen bond acceptor, potentially leading to enhanced binding affinity, higher potency, and improved efficacy. pharmablock.com
Beyond the core scaffold, isosteric replacement strategies are applied to the substituents attached to the 7-azaindole ring. This can involve replacing a functional group or an entire ring system with another that has similar steric and electronic properties. cambridgemedchemconsulting.com For instance, a phenyl group might be replaced by a pyridyl or thiophene (B33073) ring to fine-tune interactions or improve metabolic stability. nih.gov Another common strategy is "scaffold hopping," where the entire 7-azaindole core is replaced with a different heterocyclic system that preserves the key binding interactions. An example includes the replacement of the 1H-pyrrolo[2,3-b]pyridine scaffold with the 1H-pyrazolo[3,4-b]pyridine (7-azaindazole) core to develop novel c-Met kinase inhibitors. nih.gov
| Parent Scaffold/Group | Isosteric Scaffold/Group | Rationale for Substitution | Impact on Properties/Activity |
|---|---|---|---|
| Indole | 7-Azaindole | Introduce H-bond acceptor, modulate physicochemical properties. pharmablock.comnih.gov | Can improve binding affinity, potency, and ADME profiles. pharmablock.comnih.gov |
| 1H-pyrrolo[2,3-b]pyridine | 1H-pyrazolo[3,4-b]pyridine | Scaffold hopping to explore new chemical space and intellectual property. nih.gov | Led to the discovery of potent c-Met kinase inhibitors. nih.gov |
| 5-Azaindole (B1197152) | 4-, 6-, and 7-Azaindole | Investigate the impact of nitrogen position on activity and selectivity. nih.gov | The 5-azaindole isomer showed the best activity/selectivity profile for Cdc7 inhibition. nih.gov |
| Phenyl | Pyridyl, Thiophene | Modulate electronic properties, solubility, and potential for hydrogen bonding. nih.gov | Can alter target binding and pharmacokinetic properties. nih.gov |
Impact of Side Chain Modifications on Biological Activity
Modifications to the side chains attached to the this compound core are critical for optimizing biological activity. The methanamine group at the 3-position provides a convenient point for derivatization, allowing chemists to attach a wide variety of substituents to probe the SAR. researchgate.net
Research into PI3K inhibitors demonstrated that varying the groups at the 3-position of the 7-azaindole scaffold was a successful strategy for identifying potent compounds. researchgate.net In the development of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, a molecular hybridization approach was used. Fragments from the known drug Pexidartinib were combined with a pyrrolo[2,3-d]pyrimidine nucleus (a 7-deazapurine isostere of 7-azaindole). The study found that specific substitutions on a side chain attached at the C6 position were crucial for potency, with compound 12b emerging as a highly potent inhibitor with low-nanomolar enzymatic activity. mdpi.com
Similarly, a study on phosphodiesterase 4B (PDE4B) inhibitors based on a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold revealed the importance of the side chain's ring size and hydrophobicity. The introduction of a 3,3-difluoroazetidine (B2684565) ring in compound 11h resulted in high inhibitory activity and a 6-fold selectivity for PDE4B over the PDE4D isoform. nih.gov These examples underscore how systematic modifications of side chains, guided by SAR, are essential for developing potent and selective drug candidates.
| Target | Core Structure | Position of Modification | Side Chain (R-group) | Compound ID | Biological Activity (IC50) |
|---|---|---|---|---|---|
| FLT3 | 1H-pyrrolo[2,3-b]pyridine | 3-position | (Not explicitly detailed) | CM5 | 0.75 μM (MOLM-13 cells), 0.64 μM (MV4-11 cells). nih.gov |
| CSF1R | 7H-pyrrolo[2,3-d]pyrimidine | C6 | 6-((pyridin-3-ylmethyl)amino)pyridin-3-yl | 12a | 14.1 nM (enzymatic). mdpi.com |
| CSF1R | 7H-pyrrolo[2,3-d]pyrimidine | C6 | 6-((2,3-dimethylbenzyl)amino)pyridin-3-yl | 12b | 1.8 nM (enzymatic). mdpi.com |
| FGFR1 | 1H-pyrrolo[2,3-b]pyridine | 3-position | Benzyl | Compound 1 | 1.9 μM. nih.gov |
| PDE4B | 1H-pyrrolo[2,3-b]pyridine | 2-carboxamide | N-(3,3-difluoroazetidin-1-yl) | 11h | 0.14 μM. nih.gov |
| Haspin | 7-azaindole | (various) | Benzocycloalkanone motif | 8l | 14 nM. nih.gov |
| CDK9/CyclinT | 7-azaindole | (various) | Benzocycloalkanone motif | 8g | 0.59 μM. nih.gov |
Biological Activity and Pharmacological Profiling of 1h Pyrrolo 2,3 B Pyridin 3 Yl Methanamine Derivatives
Targeting c-MYC G-Quadruplexes
The c-MYC oncogene is a critical regulator of cell proliferation and is frequently overexpressed in a wide range of human cancers. Its promoter region contains a guanine-rich sequence capable of forming a G-quadruplex (G4) DNA secondary structure. Stabilization of this G4 structure can inhibit c-MYC transcription, making it an attractive target for anticancer drug development.
Derivatives of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine have been identified as promising scaffolds for the development of ligands that bind and stabilize the c-MYC G-quadruplex. In a screening designed to identify novel G4-binding fragments, fused 5- and 6-membered heterocycles, including the N,N-Dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine structure, were recognized as suitable starting points. nih.govresearchgate.net This identification was based on the ability of these scaffolds to interact with the G4 structure, displacing fluorescent probes like thiazole orange in a competitive binding assay. nih.gov The planar aromatic surface of the pyrrolopyridine core is well-suited for π-π stacking interactions with the external G-quartets of the quadruplex, while the methanamine side chain provides a vector for further interactions within the quadruplex grooves or with the phosphate backbone.
The therapeutic rationale for targeting the c-MYC G-quadruplex is that ligand-mediated stabilization of this structure acts as a transcriptional roadblock, leading to the downregulation of c-MYC expression. While detailed studies on this compound itself are limited, novel compounds developed from this and related heterocyclic scaffolds have demonstrated this principle effectively. For instance, pyrrolidine-substituted 5-nitroindole compounds, which were developed based on initial heterocyclic fragment screening, were shown to induce c-Myc downregulation at both the transcriptional and translational levels in cancerous cells. nih.gov This downstream effect is a direct consequence of the initial G4 stabilization event, confirming that molecules built upon such scaffolds can effectively modulate the expression of this critical oncogene.
A consequence of c-MYC inhibition and cellular stress induced by G4-stabilizing ligands is often an increase in reactive oxygen species (ROS) and a subsequent halt in cell proliferation. The same 5-nitroindole derivatives that were developed from G4-binding heterocyclic fragments demonstrated the ability to generate ROS, which in turn contributes to their antiproliferative effects in cancer cells. nih.gov Furthermore, separate research on a different series of 1H-pyrrolo[2,3-b]pyridine derivatives has independently confirmed their ability to induce ROS and apoptosis. Specifically, compound 4h from this series was found to increase ROS levels in 4T1 breast cancer cells, an effect correlated with the induction of apoptosis via the mitochondrial pathway. These findings underscore the scaffold's potential to form the basis of compounds that not only inhibit their primary target but also trigger cytotoxic cellular responses through mechanisms like ROS induction.
Modulation of Kinase Activity
The 1H-pyrrolo[2,3-b]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, particularly for the development of kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the ATP-binding site of many kinases makes it an ideal foundation for designing potent and selective inhibitors.
The Phosphoinositide 3-kinase (PI3K) pathway is a central signaling cascade that is frequently deregulated in cancer, promoting cell survival and proliferation. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has been successfully utilized to develop potent PI3K inhibitors. nih.govacs.org A study focused on creating novel PI3K inhibitors using a fragment-based strategy identified a series of 7-azaindole (B17877) derivatives with potent activity. nih.gov Structure-activity relationship (SAR) studies revealed that substitutions at various positions on the pyrrolopyridine core could significantly modulate potency against PI3K isoforms. For example, compounds B13 , B14 , C1 , and C2 demonstrated subnanomolar inhibitory concentrations against PI3Kα and potent antiproliferative activity across a panel of human tumor cells. nih.gov
| Compound | Structure | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) |
|---|---|---|---|---|---|
| B13 | N-(2-chloro-5-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-3-yl)benzenesulfonamide derivative | 0.56 | 11.4 | 3.7 | 10.3 |
| B14 | N-(2-chloro-5-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-3-yl)benzenesulfonamide derivative | 0.74 | 23.2 | 1.8 | 11.2 |
| C1 | N-(2-chloro-5-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-3-yl)benzenesulfonamide derivative | 0.91 | 16.5 | 1.2 | 10.7 |
| C2 | N-(2-chloro-5-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-3-yl)benzenesulfonamide derivative | 0.95 | 22.1 | 2.3 | 14.3 |
Data sourced from a study on 7-azaindole scaffold derivatives as PI3K inhibitors. nih.gov
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a master regulator of cell growth and metabolism and is a key component of the PI3K/AKT/mTOR pathway. Given that potent PI3K inhibitors often affect the entire signaling cascade, compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold are also investigated for their effects on mTOR. nih.govacs.org The development of dual PI3K/mTOR inhibitors is a major strategy in oncology. Research efforts in search of novel mTOR inhibitors have involved the synthesis of 1H-pyrrolo[2,3-b]pyridine intermediates, such as Tert-butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate , highlighting the scaffold's relevance for targeting this kinase. nih.gov The strategic design of derivatives based on this core aims to achieve balanced inhibition of both PI3K and mTOR, potentially offering a more comprehensive blockade of this critical cancer signaling pathway.
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of both histone and non-histone proteins. Their dysregulation is implicated in various diseases, including cancer, making them a key target for drug discovery.
While direct studies on this compound derivatives as HDAC6 inhibitors are not extensively documented in publicly available research, the broader class of pyrrolo[2,3-b]pyridine and related heterocyclic scaffolds has shown promise in the development of HDAC inhibitors. For instance, a series of novel HDAC inhibitors based on pyrrolo[2,3-d]pyrimidine and pyrrolo[2,3-b]pyridine scaffolds have been designed and synthesized. One particular compound from this series demonstrated significant biological activity.
Research into related structures, such as acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide, has led to the identification of potent and subtype-selective HDAC6 inhibitors. Constrained heterocyclic analogs, including those based on 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, have exhibited enhanced HDAC6 selectivity and inhibitory activity within cells. Homology models suggest that such heterocyclic spacers can more effectively access the wider catalytic channel of HDAC6 compared to other HDAC subtypes. This suggests that the incorporation of a this compound moiety as a cap group or within the linker region of an HDAC inhibitor pharmacophore could be a viable strategy for achieving HDAC6 selectivity. The general pharmacophore model for HDAC inhibitors typically includes a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The structural features of the pyrrolo-pyridine core could be advantageous in designing novel and selective HDAC6 inhibitors.
Dopamine Receptor Modulation
Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system. They are implicated in numerous neurological processes, and their modulation is a key strategy in the treatment of various neuropsychiatric disorders.
The 1H-pyrrolo[2,3-b]pyridine nucleus has been identified as a scaffold for developing ligands with high affinity for dopamine receptors. Specifically, derivatives of this scaffold have been investigated as antagonists for the dopamine D2 receptor. One notable compound, 3-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine, was identified as a potent antagonist with high affinity and selectivity for the human dopamine D4 receptor, while also exhibiting activity at the D2 receptor. mdpi.com Structure-activity relationship (SAR) studies on related series of compounds have provided insights into the structural requirements for D2 receptor antagonism.
The high affinity and selectivity of certain this compound analogs for the dopamine D4 receptor have led to their investigation as potential imaging agents for positron emission tomography (PET). dovepress.com PET is a non-invasive imaging technique that can visualize and quantify the distribution of radiolabeled molecules in the body, providing valuable information about the density and occupancy of specific receptors in the brain.
In one study, seven fluorine-substituted 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated as potential dopamine D4 receptor imaging agents. dovepress.com These compounds were designed based on a lead ligand, 3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine. The binding affinities of these ligands for dopamine D2, D3, and D4 receptor subtypes were measured, with most showing high and selective binding for the D4 receptor. dovepress.com The lipophilicity of these compounds was also assessed, as it is a critical factor for brain penetration. Based on their in vitro binding properties and calculated logP values, certain ligands from this series were identified as promising candidates for the development of PET radiotracers for imaging the dopamine D4 receptor in the brain. dovepress.com
| Compound | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D4/D2 Selectivity | D4/D3 Selectivity |
| Ligand 1 | 1.2 | 130 | 110 | 108 | 92 |
| Ligand 2 | 2.5 | 280 | 250 | 112 | 100 |
| Ligand 6 | 3.1 | >1000 | >1000 | >323 | >323 |
| Ligand 7 | 0.8 | 25 | 20 | 31 | 25 |
Other Reported Biological Activities of this compound Related Compounds
Beyond HDAC inhibition and dopamine receptor modulation, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been explored for a variety of other biological activities.
The 1H-pyrrolo[2,3-b]pyridine framework has been investigated for its anti-inflammatory properties. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were synthesized and evaluated as inhibitors of phosphodiesterase 4B (PDE4B), an enzyme involved in inflammatory pathways. nih.gov These compounds were tested for their ability to inhibit the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in macrophages stimulated with lipopolysaccharide (LPS). nih.gov Several of the synthesized derivatives demonstrated significant inhibition of TNF-α release, indicating their potential as anti-inflammatory agents. nih.gov The structure-activity relationship studies revealed that modifications to the carboxamide moiety significantly influenced the anti-inflammatory activity.
| Compound | PDE4B IC50 (µM) | TNF-α Inhibition (% at 10 µM) |
| 11a | 0.25 | 85 |
| 11b | 0.42 | 78 |
| 11h | 0.11 | 92 |
Potential in Neurodegenerative Disease Treatment
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have emerged as promising candidates for the treatment of neurodegenerative diseases, such as Alzheimer's disease. A key area of research has been their ability to inhibit glycogen synthase kinase 3β (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.
One study rationally designed and synthesized a novel pyrrolo[2,3-b]pyridine-based GSK-3β inhibitor, designated as S01. google.com This compound demonstrated potent inhibition of GSK-3β with an IC50 of 0.35 ± 0.06 nM. google.com The inhibitory activity of S01 was found to be selective against a panel of 24 structurally similar kinases. google.com Further investigations using Western blotting showed that S01 effectively increased the expression of p-GSK-3β-Ser9 and decreased the levels of p-tau-Ser396 in a dose-dependent manner. google.com
In cellular models, S01 exhibited low cytotoxicity in SH-SY5Y cells and was observed to significantly upregulate the expression of β-catenin and biomarkers related to neurogenesis. google.com It also promoted the outgrowth of neurites in differentiated neurons. google.com The therapeutic potential of S01 was further demonstrated in an AlCl3-induced zebrafish model of Alzheimer's disease, where it significantly ameliorated dyskinesia at a concentration of 0.12 μM. google.com
The proposed mechanism of action, based on molecular docking studies, suggests that the pyrrolo[2,3-b]pyridine skeleton of S01 occupies the adenine (B156593) pocket of the ATP-binding site of GSK-3β. It is believed to form crucial hydrogen bonds with key residues such as ASP-133 and VAL-135. google.com
| Compound | Target | Key Findings | Model System |
|---|---|---|---|
| S01 | GSK-3β | Potent inhibition (IC50 = 0.35 ± 0.06 nM), decreased tau hyperphosphorylation, promoted neurite outgrowth. | SH-SY5Y cells, AlCl3-induced zebrafish |
Kallikrein Inhibition
Recent advancements have identified derivatives of this compound as potent inhibitors of plasma kallikrein. Plasma kallikrein is a serine protease that plays a significant role in the pathophysiology of various inflammatory and coagulation disorders, including hereditary angioedema.
A patent has disclosed a series of heterocyclic compounds, including derivatives of this compound, that are effective inhibitors of plasma kallikrein. google.com One such derivative, (5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine, was synthesized and implicated as a useful agent for inhibiting the kallikrein enzyme. google.com
The disclosed invention provides pharmaceutical compositions containing these compounds for the treatment of diseases where the inhibition of plasma kallikrein is beneficial, with a primary focus on angioedema. google.com The core structure of this compound is a key component of these novel inhibitors.
| Compound Derivative | Target Enzyme | Therapeutic Application |
|---|---|---|
| (5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine | Plasma Kallikrein | Angioedema |
Structure Activity Relationship Sar Studies of 1h Pyrrolo 2,3 B Pyridin 3 Yl Methanamine Derivatives
Influence of Pyrrolo[2,3-b]pyridine Core Modifications on Biological Activity
Modifications to the bicyclic pyrrolo[2,3-b]pyridine core have been extensively explored to optimize the biological activity of this class of compounds. These modifications primarily involve the introduction of various substituents at different positions of the ring system, leading to significant changes in potency and selectivity against biological targets.
Research has shown that substitutions on the pyrrolo[2,3-b]pyridine nucleus can profoundly impact the inhibitory activity of these compounds against various enzymes. For instance, in the development of fibroblast growth factor receptor (FGFR) inhibitors, the introduction of a trifluoromethyl group at the C5-position of the pyrrolo[2,3-b]pyridine ring was found to be a key modification. This led to the synthesis of a series of derivatives with potent activities against FGFR1, 2, and 3. Further exploration of substituents at other positions of the core, often aryl or heteroaryl groups, has been a common strategy to enhance potency and modulate physicochemical properties.
In the context of c-Met kinase inhibitors, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed and synthesized, revealing that the nature of the substituent on the core is critical for activity. For example, the presence of specific linkers and terminal groups attached to the core significantly influenced the c-Met kinase inhibition. One study showed that a derivative with a methylene (B1212753) linker displayed strong c-Met kinase inhibition with an IC50 of 22.8 nM.
The following table summarizes the effects of various core modifications on the biological activity of pyrrolo[2,3-b]pyridine derivatives based on reported research findings.
| Modification Position | Substituent | Biological Target | Observed Effect on Activity |
| C5 | Trifluoromethyl | FGFR | Potent inhibition of FGFR1, 2, and 3 |
| C3 | 3,5-dimethoxyphenyl | FGFR1 | π–π interaction with F489, occupying a hydrophobic pocket |
| C2 | Aryl groups | CSF1R | Chemoselective Suzuki–Miyaura cross-coupling at C-2 is a key synthetic step |
| C4 | Secondary amine | CSF1R | Buchwald–Hartwig amination at C-4 is crucial for activity |
| C3 | Phenyl | ACC1 | Lead compound for novel ACC1 inhibitors |
Role of the Methanamine Side Chain in Biological Target Interaction
The methanamine side chain at the C3-position of the pyrrolo[2,3-b]pyridine core plays a pivotal role in the interaction of these derivatives with their biological targets. This functional group can act as a key pharmacophore, participating in essential binding interactions such as hydrogen bonding.
While extensive research has focused on the modifications of the pyrrolo[2,3-b]pyridine core, the specific contribution of the 3-methanamine group is understood to be significant. In many kinase inhibitors, the basic nitrogen of the aminomethyl group can form a crucial salt bridge or hydrogen bond with acidic residues, such as aspartate or glutamate, in the ATP-binding site of the kinase. This interaction can significantly contribute to the binding affinity and selectivity of the inhibitor.
For example, in the design of CSF1R inhibitors, analogs incorporating a (pyridin-3-ylmethyl)amino moiety at the C6-position of a pyrrolo[2,3-d]pyrimidine scaffold, which is structurally related to the compound of interest, demonstrated potent inhibitory activity. This suggests the importance of the aminomethylpyridine fragment in anchoring the molecule within the active site.
The flexibility of the methanamine linker allows the amine group to orient itself optimally to form favorable interactions with the target protein. Modifications of this side chain, such as N-alkylation or N-arylation, can modulate the basicity, steric bulk, and hydrogen bonding capacity of the amine, thereby fine-tuning the biological activity and pharmacokinetic properties of the resulting compounds.
Quantitative Structure-Activity Relationship (QSAR) Analyses in (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine Series
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activities. In the context of this compound derivatives, QSAR analyses have been employed to understand the structural requirements for potent inhibitory activity and to guide the design of new, more effective compounds.
Several 2D and 3D-QSAR studies have been conducted on pyrrolo[2,3-b]pyridine (also known as 7-azaindole) derivatives targeting various kinases. For instance, a QSAR study on pyrrolo[2,3-b]pyridine derivatives as Bruton's tyrosine kinase (BTK) inhibitors revealed that the biological activity was influenced by descriptors such as total energy, HOMO energy, polarity, partition coefficient (Log P), and van der Waals volume. The developed QSAR model demonstrated good predictive power and was used to design novel compounds with potentially lower IC50 values.
Another study focused on 3D-QSAR analysis of 7-azaindole (B17877) derivatives as Trk A inhibitors. The Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) models developed in this study provided insights into the steric and electrostatic fields around the molecules that are crucial for their inhibitory activity. The contour maps generated from these models helped in designing new molecules with improved potency.
Similarly, a combined molecular docking and 3D-QSAR modeling approach was used to study pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors. The CoMSIA map analysis highlighted the importance of hydrophobic interactions for inhibitory activity. These computational models serve as a valuable guide for the structural optimization of this class of compounds.
The following table presents a summary of QSAR studies conducted on related pyrrolo[2,3-b]pyridine derivatives.
| Biological Target | QSAR Model | Key Findings | Reference |
| Bruton's tyrosine kinase (BTK) | 2D-QSAR | Activity influenced by total energy, HOMO energy, polarity, Log P, and van der Waals volume. | mdpi.com |
| Trk A | 3D-QSAR (CoMFA/CoMSIA) | Identified key steric and electrostatic features for inhibitory activity. | nih.gov |
| c-Met kinase | 3D-QSAR (CoMSIA) | Hydrophobic interactions play a key role in inhibitory potency. | nih.gov |
Mechanistic Investigations of 1h Pyrrolo 2,3 B Pyridin 3 Yl Methanamine Action
Binding Affinity to Biological Targets
The 1H-pyrrolo[2,3-b]pyridine scaffold, a core component of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine, serves as a versatile pharmacophore that exhibits binding affinity for a range of biological targets, primarily within the kinome. The planar, bicyclic ring system is adept at fitting into the ATP-binding pockets of various kinases, often acting as a "hinge-binder" by forming crucial hydrogen bonds with the kinase hinge region. This interaction is a common mechanism for kinase inhibition.
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of several key kinases implicated in cancer and other diseases. These include:
Fibroblast Growth Factor Receptors (FGFRs): Analogs have demonstrated significant inhibitory activity against FGFR isoforms 1, 2, 3, and 4. The 1H-pyrrolo[2,3-b]pyridine nucleus has been shown to form two hydrogen bonds with the backbone carbonyl of glutamic acid and the NH of alanine in the hinge region of FGFR1. nih.gov
Janus Kinase 3 (JAK3): Certain derivatives exhibit potent and moderately selective inhibition of JAK3, a key enzyme in cytokine signaling pathways.
Phosphodiesterase 4B (PDE4B): A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as selective and potent inhibitors of PDE4B, a regulator of intracellular cyclic AMP levels.
c-Met: Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and evaluated as inhibitors of the c-Met proto-oncogene, a receptor tyrosine kinase. drugbank.com
Maternal Embryonic Leucine Zipper Kinase (MELK): 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives have been shown to be potent inhibitors of MELK. nih.gov
Ataxia Telangiectasia Mutated (ATM) Kinase: Rationally designed derivatives have been developed as highly selective inhibitors of ATM, a critical regulator of the DNA damage response. nih.govresearchgate.net
Traf2 and Nck-interacting kinase (TNIK): Several series of 1H-pyrrolo[2,3-b]pyridine compounds have been investigated as potent inhibitors of TNIK, a kinase involved in colorectal cancer. imist.maimist.ma
The following interactive table summarizes the inhibitory activities of selected 1H-pyrrolo[2,3-b]pyridine derivatives against various kinase targets.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivative | FGFR1 | 7 | nih.gov |
| 1H-pyrrolo[2,3-b]pyridine derivative | FGFR2 | 9 | nih.gov |
| 1H-pyrrolo[2,3-b]pyridine derivative | FGFR3 | 25 | nih.gov |
| 1H-pyrrolo[2,3-b]pyridine derivative | FGFR4 | 712 | nih.gov |
| 3-substituted 1H-pyrrolo[2,3-b]pyridine | MELK | 32 | nih.gov |
Modulation of Biochemical Pathways and Signal Transduction
By binding to and inhibiting key kinases, analogs of this compound can significantly modulate intracellular signaling pathways that are often dysregulated in disease states. The inhibition of upstream kinases leads to a cascade of downstream effects, ultimately impacting cellular processes such as proliferation, survival, and migration.
Key signaling pathways affected by 1H-pyrrolo[2,3-b]pyridine derivatives include:
RAS-RAF-MEK-ERK Pathway: As downstream effectors of FGFR, inhibition of this receptor by 1H-pyrrolo[2,3-b]pyridine analogs can attenuate signaling through the mitogen-activated protein kinase (MAPK) cascade, which is a central regulator of cell growth and division.
PI3K-Akt Signaling Pathway: This pathway, crucial for cell survival and proliferation, is also activated by FGFR. Its inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives can lead to decreased cell viability and induction of apoptosis.
JAK-STAT Pathway: Inhibition of JAK3 by specific derivatives directly interferes with the JAK-STAT signaling pathway, which is vital for immune cell function and is implicated in inflammatory diseases and hematological malignancies.
ATM-mediated DNA Damage Response: Selective inhibitors of ATM prevent the phosphorylation of downstream targets, thereby disrupting the cellular response to DNA double-strand breaks. This can sensitize cancer cells to DNA-damaging agents.
Cell Cycle Modulation and Cell Death Induction by this compound Analogs
The antiproliferative effects of this compound analogs are often mediated by their ability to interfere with the cell cycle and induce programmed cell death.
One study on 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives found that the optimized compound 16h effectively arrested A549 cells in the G0/G1 phase and promoted apoptosis in a dose-dependent manner. nih.gov
Mitotic Arrest Induction
While direct studies on this compound are limited, research on a closely related isomer, 1H-pyrrolo[3,2-c]pyridine, provides insight into a potential mechanism of mitotic arrest. A series of these derivatives were designed as colchicine-binding site inhibitors. tandfonline.com The lead compound, 10t, potently inhibited tubulin polymerization, a critical process for the formation of the mitotic spindle. tandfonline.com This disruption of microtubule dynamics led to a significant arrest of cells in the G2/M phase of the cell cycle, a hallmark of mitotic catastrophe. tandfonline.com Immunostaining assays confirmed that this compound remarkably disrupted tubulin microtubule dynamics at low concentrations. tandfonline.com
Autophagy Modulation
Autophagy is a cellular self-degradative process that can either promote cell survival or contribute to cell death, depending on the context. The modulation of autophagy is an emerging area of interest for cancer therapy. While direct evidence for this compound is not yet available, studies on the broader class of 7-azaindole (B17877) derivatives have shown a capacity to modulate this pathway. Specifically, a series of 7-azaindole derivatives have been developed as potent and selective inhibitors of UNC-51-like kinase 1 (ULK1) and ULK2, which are key initiators of the autophagy process. Inhibition of ULK1/2 by these compounds effectively abrogates autophagy. This suggests that the 1H-pyrrolo[2,3-b]pyridine scaffold may have the potential to be incorporated into molecules that modulate autophagy.
Molecular Interactions with DNA Structures (e.g., G-Quadruplexes)
Beyond protein targets, there is emerging evidence that compounds based on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold can interact with non-canonical DNA structures known as G-quadruplexes. These are four-stranded structures formed in guanine-rich regions of DNA, such as those found in telomeres and the promoter regions of some oncogenes. The stabilization of G-quadruplexes can inhibit the activity of telomerase and downregulate the expression of oncogenes, making them attractive targets for anticancer drug development.
A study on a PARP-1 inhibitor derived from 7-azaindole-1-carboxamide, which contains the 1H-pyrrolo[2,3-b]pyridine core, provided strong evidence of its binding to G-quadruplex DNA. nih.govresearchgate.netnih.govresearchgate.net Biophysical studies, including NMR, circular dichroism, and fluorescence spectroscopy, demonstrated that the compound is a strong G-quadruplex binder. nih.govresearchgate.netnih.gov Molecular modeling suggested that the compound interacts with the G-quadruplexes of the human telomeric repeat and the c-MYC promoter. nih.govresearchgate.netnih.gov This dual mechanism of PARP inhibition and G-quadruplex stabilization presents a novel therapeutic strategy. nih.govresearchgate.netnih.gov
Advanced Characterization and Analytical Techniques in 1h Pyrrolo 2,3 B Pyridin 3 Yl Methanamine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Binding Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of novel derivatives of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the identity and purity of synthesized compounds.
In the structural elucidation of 1H-pyrrolo[2,3-b]pyridine derivatives, characteristic chemical shifts (δ) in ppm are observed for the protons and carbons of the heterocyclic core and its substituents. For instance, in a series of synthesized derivatives, the proton of the N-H group in the pyrrolo[2,3-b]pyridine ring typically appears as a singlet in the downfield region of the ¹H NMR spectrum, often around 12 ppm in DMSO-d₆. Protons on the pyridine (B92270) and pyrrole (B145914) rings exhibit distinct coupling patterns and chemical shifts that are sensitive to the nature and position of substituents.
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted 1H-pyrrolo[2,3-b]pyridine Derivative
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| N-H | 12.04 (s, 1H) | - |
| Pyridine-H | 8.53 (d, J = 2.2 Hz, 1H) | 150.52 |
| Pyridine-H | 8.18 (d, J = 2.2 Hz, 1H) | 144.45 |
| Pyrrole-H | 7.50 (d, J = 2.4 Hz, 1H) | 126.21 |
| - | - | 139.79 |
| - | - | 131.73 |
| - | - | 119.74 |
| - | - | 117.27 |
| Note: Data is illustrative and based on reported values for derivatives of the core scaffold. |
Beyond simple structure confirmation, NMR is also employed in binding studies to understand how these molecules interact with their biological targets, such as protein kinases. Techniques like Chemical Shift Perturbation (CSP) titrations can map the binding interface between a ligand and a protein. By recording NMR spectra of a ¹⁵N-labeled protein upon titration with a this compound derivative, changes in the chemical shifts of specific amino acid residues can identify the binding site. While detailed NMR binding studies for this specific scaffold are not extensively published, computational docking studies, which are often correlated with NMR data, have been used to propose binding modes. For example, the 1H-pyrrolo[2,3-b]pyridine nucleus has been shown to form crucial hydrogen bonds with the hinge region of kinases like Fibroblast Growth Factor Receptor (FGFR), a key interaction for inhibitory activity. nih.gov
Spectroscopic Methods for Biological Activity Assessment
Various spectroscopic techniques are pivotal in quantifying the biological activity of this compound derivatives, particularly their ability to bind to and inhibit target proteins.
Fluorescence Intensity Titrations: This method can be used to determine the binding affinity between a compound and a target protein. The intrinsic fluorescence of tryptophan residues in a protein can be monitored as a ligand is titrated into the solution. If the ligand binds near a tryptophan residue, it can quench or enhance the fluorescence, and the change in intensity can be used to calculate the dissociation constant (Kd). While specific examples for this compound are not detailed in the reviewed literature, this is a standard and widely applicable technique for studying protein-ligand interactions for this class of compounds.
Microscale Thermophoresis (MST): MST is a powerful technique for quantifying biomolecular interactions in solution with low sample consumption. nih.gov It measures the directed movement of molecules in a microscopic temperature gradient, which is detected via fluorescence. nih.gov One binding partner is fluorescently labeled (or its intrinsic tryptophan fluorescence is used), and its movement is monitored as a non-fluorescent binding partner is titrated. nih.gov The thermophoretic movement changes upon binding due to alterations in size, charge, or hydration shell. nih.gov This change is plotted against the ligand concentration to determine the binding affinity (Kd). nih.gov This method is highly suitable for characterizing the interaction between small molecule inhibitors, such as derivatives of this compound, and their target proteins.
Enzymatic assays are another form of spectroscopic assessment. For kinase inhibitors, assays are often designed to measure the phosphorylation of a substrate, which can be detected through fluorescence or luminescence. For instance, the inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR has been quantified by measuring the reduction in substrate phosphorylation, yielding IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%). nih.gov
Cellular Assays for Antiproliferative and Cytotoxicity Evaluation
To assess the therapeutic potential of this compound derivatives, their effects on living cells are evaluated through various in vitro assays. These assays determine a compound's ability to inhibit cell growth (antiproliferative activity) and to kill cells (cytotoxicity).
A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity in the presence of a compound suggests either a cytotoxic or antiproliferative effect. Researchers have synthesized various series of 1H-pyrrolo[2,3-b]pyridine derivatives and tested their antiproliferative activity against a panel of human cancer cell lines. nih.gov The results are typically reported as IC₅₀ values, representing the concentration of the compound that inhibits cell growth by 50%.
For example, a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors demonstrated their potent antiproliferative effects. One promising compound, designated 4h , was evaluated against the 4T1 breast cancer cell line and showed significant inhibition of cell proliferation. nih.gov Further enzymatic assays revealed its potent inhibition of multiple FGFR isoforms. nih.gov
Table 2: In Vitro Antiproliferative and Kinase Inhibitory Activity of Selected 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Target Cell Line | IC₅₀ (µM) |
| 4h | FGFR1 | 7 | 4T1 (Breast Cancer) | Data not provided |
| 4h | FGFR2 | 9 | - | - |
| 4h | FGFR3 | 25 | - | - |
| 32 | Flt-3 | 1.16 | HT-29 (Colon) | >10 |
| 32 | c-Met | 1.92 | A549 (Lung) | 1.05 |
| - | - | - | H460 (Lung) | 0.98 |
| - | - | - | U87MG (Glioblastoma) | 1.12 |
| Data compiled from multiple sources. nih.govnih.gov Compound 32 is a pyrrolo[2,3-b]pyridine derivative bearing a 1,8-naphthyridin-2-one moiety. |
These cellular assays are crucial for establishing a structure-activity relationship (SAR), which guides the design and optimization of more potent and selective compounds based on the this compound scaffold. nih.gov
Future Research Directions and Therapeutic Potential of 1h Pyrrolo 2,3 B Pyridin 3 Yl Methanamine
Optimization of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine Derivatives for Enhanced Potency and Selectivity
The optimization of derivatives from the this compound core is a primary focus of current research, aiming to enhance their potency against specific biological targets while ensuring high selectivity to minimize off-target effects. This involves systematic structure-activity relationship (SAR) studies, where different functional groups are introduced at various positions on the 7-azaindole (B17877) ring system.
Researchers have successfully developed potent inhibitors for a range of kinases by modifying this scaffold. For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed and synthesized as inhibitors of fibroblast growth factor receptor (FGFR), a key target in cancer therapy. rsc.org Through SAR exploration, compound 4h emerged with potent activity against FGFR1, 2, and 3. rsc.org Similarly, optimization efforts have led to the discovery of highly selective inhibitors for other critical cancer-related kinases such as Ataxia-Telangiectasia Mutated (ATM) kinase and Polo-like kinase 4 (PLK4). nih.gov In the case of ATM inhibitors, systematic structural optimization led to compound 25a , which exhibited excellent kinase selectivity (over 700-fold against other PIKK family members) and favorable oral bioavailability. nih.gov
Another study focused on developing inhibitors for Phosphodiesterase 4B (PDE4B) using a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series. nih.gov By exploring substitutions on both the aryl and amide portions of the molecule, researchers identified compounds with moderate to good inhibition against PDE4B. nih.gov For example, holding a 3,4-dichlorophenyl group constant while varying the amide portion allowed for a detailed understanding of the SAR for this target. nih.gov
The table below summarizes the inhibitory activity of selected optimized derivatives against their respective targets.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| 4h | FGFR1 | 7 | rsc.org |
| 4h | FGFR2 | 9 | rsc.org |
| 4h | FGFR3 | 25 | rsc.org |
| 16h | MELK | 32 | nih.gov |
| Compound 9 | c-Met | 22.8 | nih.gov |
| Compound 22 | CDK8 | 48.6 | acs.org |
IC₅₀ is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
These examples underscore the utility of the 7-azaindole scaffold. The strategic modification of this core structure allows for fine-tuning of inhibitory activity and selectivity, paving the way for the development of next-generation targeted therapies.
Exploration of Novel Therapeutic Indications for this compound Scaffolds
The versatility of the (1H-pyrrolo[2,3-b]pyridine) scaffold has prompted extensive research into its application for a wide array of diseases beyond its initial targets. nih.gov This exploration is driven by the scaffold's ability to interact with diverse biological targets, including a broad range of protein kinases implicated in various pathologies. jst.go.jp
Oncology: A significant area of research is in oncology, where 7-azaindole derivatives are being investigated as inhibitors for numerous cancer-related kinases.
Acute Myeloid Leukemia (AML): Derivatives have been designed as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a key driver in certain types of AML. nih.gov One such derivative, CM5 , showed significant inhibition of both FLT3 and its internal tandem duplication (ITD) mutant. nih.gov
Colorectal Cancer: The scaffold has been utilized to develop potent Type II inhibitors of Cyclin-dependent kinase 8 (CDK8), an oncogene associated with colorectal cancer. acs.org
Various Tumors: Researchers have developed potent inhibitors of the c-Met proto-oncogene, which is implicated in various tumors. nih.gov Additionally, derivatives targeting the phosphoinositide 3-kinase (PI3K) pathway, crucial for cell proliferation and survival, have shown promise as anticancer agents. nih.gov The scaffold is also being used to target the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. nih.gov
Inflammatory and Autoimmune Diseases: The role of kinases and other enzymes in inflammatory processes has opened avenues for 7-azaindole derivatives in this therapeutic area. Compounds targeting CC-chemokine receptor-2 (CCR2) and phosphodiesterase 4B (PDE4B) are under investigation for conditions like asthma, rheumatoid arthritis, and multiple sclerosis. nih.govnih.gov
Infectious Diseases: Beyond cancer and inflammation, the 7-azaindole core has been incorporated into compounds with antiviral properties. A library of these compounds was screened for anti-HIV-1 activity, leading to the identification of several potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov
The table below highlights the diverse therapeutic targets being explored for this scaffold.
| Therapeutic Area | Target | Specific Indication | Reference |
| Oncology | FLT3 | Acute Myeloid Leukemia | nih.gov |
| Oncology | CDK8 | Colorectal Cancer | acs.org |
| Oncology | FGFR | Various Cancers | rsc.org |
| Oncology | PI3K | Various Cancers | nih.gov |
| Oncology | ATM | Solid Tumors (Chemosensitizer) | nih.gov |
| Oncology | c-Met | Various Cancers | nih.gov |
| Oncology | CSF-1R | Various Cancers | nih.gov |
| Infectious Disease | HIV-1 Reverse Transcriptase | HIV/AIDS | nih.gov |
| Inflammatory Disease | PDE4B | CNS Diseases | nih.gov |
| Inflammatory Disease | CCR2 | Asthma, Rheumatoid Arthritis | nih.gov |
This ongoing exploration continues to uncover new potential applications, demonstrating the broad therapeutic promise of the this compound scaffold in modern drug discovery.
Development of Advanced Methodologies for this compound Research
Advancements in chemical synthesis, computational modeling, and screening technologies are accelerating the discovery and development of novel this compound-based therapeutic agents.
Synthetic Methodologies: The development of elegant and efficient synthetic techniques for the functionalization of the 7-azaindole core is an active area of research. rsc.org Advances in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have provided powerful tools for creating diverse libraries of derivatives. rsc.orgnih.gov These methods allow for the precise introduction of various substituents onto the pyrrolopyridine ring, which is crucial for detailed SAR studies. nih.gov Researchers are continually refining these synthetic routes to improve yields, reduce steps, and access novel chemical space. rsc.orgresearchgate.net
Computational and In Silico Approaches: Molecular modeling and computational chemistry play a pivotal role in the rational design of new derivatives. nih.gov
Molecular Docking: This technique is widely used to predict the binding orientation of inhibitors within the active site of a target protein, helping to elucidate the structural basis for their activity and guide the design of more potent compounds. nih.govnih.gov Docking studies have been instrumental in understanding how modifications to the scaffold impact interactions with kinases like PLK4.
Quantitative Structure-Activity Relationship (QSAR): Three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices (CoMSIA), are employed to build predictive models that correlate the structural features of compounds with their biological activity. imist.maimist.ma These models help identify key steric and electronic features required for high potency, thereby streamlining the optimization process. imist.ma
High-Throughput Screening (HTS): HTS technologies are essential for rapidly evaluating large libraries of compounds to identify initial hits. nih.govmdpi.com The creation of diverse chemical libraries based on the 7-azaindole core allows for screening against a wide range of biological targets. nih.gov The development of miniaturized and automated bioassays, often in 96-well or 384-well plate formats, enables the efficient testing of thousands of compounds. mdpi.com Furthermore, novel HTS approaches, including droplet-based microfluidics, are emerging to further increase throughput and reduce reagent consumption. mdpi.com These screening platforms are critical for identifying starting points for new drug discovery programs targeting novel disease pathways.
Q & A
Q. What are the common synthetic routes for (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:
- Method 1 : Reacting 1H-pyrrolo[2,3-b]pyridine derivatives with methylamine under reflux in a polar solvent (e.g., DMF) yields the methanamine scaffold. Yield optimization (56% reported) requires careful control of stoichiometry and temperature .
- Method 2 : Chloroacetyl intermediates (e.g., 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone) are generated first, followed by amination with methylamine . Key Characterization : ¹H/¹³C NMR and HRMS are critical for structural validation. For example, in N,N-dimethyl derivatives, methyl protons appear at δ 2.16 ppm .
Q. Which analytical techniques are most reliable for characterizing purity and structure?
- NMR Spectroscopy : Distinctive signals include aromatic protons (δ 7.0–8.2 ppm) and methylene/methyl groups (δ 2.1–3.6 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 176.11 for C₁₀H₁₃N₃) .
- HPLC : Used to assess purity (>95% in pharmaceutical intermediates) with UV detection at 254 nm .
Q. How should this compound derivatives be stored to ensure stability?
- Store under inert gas (argon) at –20°C to prevent oxidation.
- Avoid prolonged exposure to light or moisture, as the pyrrolopyridine core is susceptible to photodegradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Catalyst Screening : SnCl₂-catalyzed multicomponent reactions (e.g., forming quinoline derivatives) improve atom economy and regioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may require lower temperatures to reduce side products .
- Temperature Control : Reactions at 60–80°C balance yield and decomposition risks .
Q. What strategies address contradictions in reported biological activity data?
- Bioactivity Variability : Differences in assay conditions (e.g., IC₅₀ values for GSK-3β inhibition range from 2.4–63 µM) may arise from cell permeability or protein binding .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dimerization byproducts) that skew activity measurements .
Q. How can computational modeling guide structural modifications for enhanced bioactivity?
- Docking Studies : PubChem data (e.g., InChI keys) enable virtual screening against targets like c-MYC G-quadruplex DNA. Modifications at the methylamine group (e.g., dimethylation) improve binding affinity .
- QSAR Models : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with improved metabolic stability .
Q. What role does this compound play in stabilizing G-quadruplex DNA structures?
- The planar pyrrolopyridine core intercalates between DNA strands, while the methanamine side chain hydrogen-bonds to phosphate backbones. This dual interaction stabilizes c-MYC quadruplexes, inhibiting oncogene transcription .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



